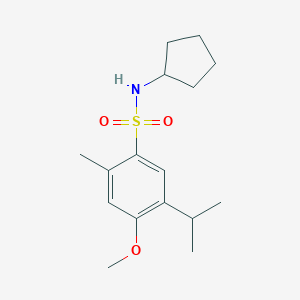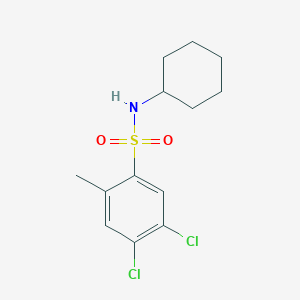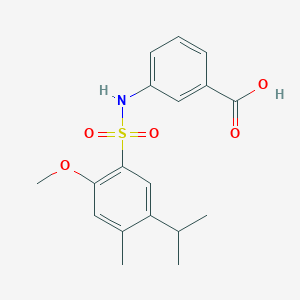
5-ethyl-2-methoxy-N-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are prevalent in a wide variety of important bioactive molecules including neurotransmitters, pharmaceuticals, and psychedelic drugs .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, indole derivatives are often synthesized using various methods such as Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .Aplicaciones Científicas De Investigación
Photodynamic Therapy in Cancer Treatment
- Application : A study by Pişkin, Canpolat, & Öztürk (2020) synthesized a zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful in photodynamic therapy, specifically for Type II photosensitizers in cancer treatment.
Antiproliferative Activity Against Cancer Cell Lines
- Application : Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives showing potential as antiproliferative agents. Their activity against breast cancer cell lines and neuroblastoma cell lines indicated these compounds could be developed as new lead anticancer agents (Motavallizadeh et al., 2014).
Peptidoleukotriene Antagonism for Asthma Treatment
- Application : Research by Brown, Cronk, Aharony, & Snyder (1992) involved indoles and indazoles with acylamino and N-arylsulfonyl amide structures, exhibiting antagonism to peptidoleukotrienes LTD4 and LTE4. One such compound, undergoing clinical evaluation for asthma, showed enhanced activity with the introduction of hydrophilic groups (Brown et al., 1992).
Antimicrobial and Antifungal Activities
- Application : Hassan (2013) synthesized new pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties. These compounds demonstrated antimicrobial activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi (Hassan, 2013).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a way that they can treat various disorders in the human body .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Pharmacokinetics
It’s known that indole derivatives are biologically active compounds and have been used for the treatment of various disorders . This suggests that they have favorable pharmacokinetic properties.
Result of Action
Indole derivatives are known to have various biologically vital properties and have been used for the treatment of various disorders . This suggests that they have significant effects at the molecular and cellular level.
Propiedades
IUPAC Name |
5-ethyl-2-methoxy-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-15-6-9-20(27-4)21(12-15)28(24,25)22-11-10-17-14(2)23-19-8-7-16(26-3)13-18(17)19/h6-9,12-13,22-23H,5,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNSJGQDBCCEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497872.png)
![1-((2-ethoxy-5-isopropylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497874.png)
![1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497875.png)
![1-((2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B497877.png)

![3-{[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497884.png)

![3-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497887.png)
![2-{[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497890.png)
![2-{[(4-Methoxynaphthyl)sulfonyl]amino}benzoic acid](/img/structure/B497891.png)
![2-{[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497892.png)
